molecular formula C11H19ClN2O2S B1403925 Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride CAS No. 1431948-03-6

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride

Cat. No.: B1403925
CAS No.: 1431948-03-6
M. Wt: 278.8 g/mol
InChI Key: YEUZFKVNVBMZNL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple nomenclature systems and identification codes. The compound is officially registered under Chemical Abstracts Service number 1423027-94-4, with an alternative registration appearing as 1431948-03-6 for related forms. The molecular formula C11H19ClN2O2S reflects the presence of eleven carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of approximately 278.80 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the connectivity and stereochemical relationships within the molecular structure.

The compound exhibits several synonymous designations that reflect different aspects of its chemical structure and salt formation. These include 3-piperidinecarboxylic acid, 1-(4,5-dihydro-2-thiazolyl)-, ethyl ester, hydrochloride, and various database-specific identifiers such as MFCD24540236 and AKOS016025440. The free base form, corresponding to the compound without the hydrochloride salt, carries the separate Chemical Abstracts Service number 1432017-93-0, indicating the distinct chemical entities formed through salt formation processes. This nomenclature system provides researchers with multiple pathways for identifying and sourcing the compound across different chemical databases and supplier catalogs.

The structural complexity of this compound requires careful attention to stereochemical considerations and conformational preferences. The piperidine ring system adopts chair conformations similar to cyclohexane, with distinguishable axial and equatorial positions that influence the compound's overall three-dimensional structure. The thiazole moiety contributes additional structural rigidity through its aromatic character and pi-electron delocalization, which affects the compound's reactivity patterns and potential biological interactions. Understanding these structural nuances proves essential for researchers working with this compound in synthetic applications or biological evaluations.

Property Value Reference
Chemical Abstracts Service Number 1423027-94-4
Alternative Chemical Abstracts Service Number 1431948-03-6
Molecular Formula C11H19ClN2O2S
Molecular Weight 278.80 g/mol
Free Base Chemical Abstracts Service Number 1432017-93-0

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research spanning over two centuries. The foundational work in heterocyclic compounds began in the early 1800s, with significant milestones including the 1818 preparation of compounds by Brugnatelli and the 1832 work of Dobereiner using starch and sulfuric acid. The synthesis of pyrrole by Runge in 1834 from bone oil through dry distillation methods marked an early achievement in heterocyclic chemistry that would later influence the development of more complex ring systems. These early discoveries established the conceptual framework for understanding heteroatom-containing ring systems that would eventually lead to the sophisticated molecular architectures observed in modern compounds like this compound.

The specific development of thiazole chemistry traces its origins to fundamental research on five-membered heterocyclic systems containing both sulfur and nitrogen atoms. Thiazole itself, characterized as a pale yellow liquid with a pyridine-like odor and molecular formula C3H3NS, became recognized as a crucial building block in heterocyclic chemistry. The thiazole ring system gained particular prominence through its identification as a component of the vitamin thiamine (vitamin B1), highlighting the biological significance of this heterocyclic framework. The aromaticity of thiazoles, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, demonstrates the significant pi-electron delocalization that makes these systems valuable in medicinal chemistry applications. This aromatic character and the specific electronic properties of thiazoles contributed to their widespread adoption in pharmaceutical research and development.

Piperidine chemistry represents another crucial thread in the historical development leading to compounds like this compound. The Scottish chemist Thomas Anderson first reported piperidine in 1850, with independent confirmation by French chemist Auguste Cahours in 1852, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing early synthetic methodologies for accessing this six-membered heterocyclic amine. The industrial production of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts represents a significant advancement in making these building blocks readily available for complex molecule synthesis. The natural occurrence of piperidine and its derivatives in various plant sources, including black pepper and numerous alkaloids, demonstrated the biological relevance of this structural motif and encouraged further research into piperidine-containing pharmaceuticals.

Significance in Medicinal Chemistry and Drug Discovery

This compound occupies a significant position in medicinal chemistry and drug discovery due to its incorporation of multiple pharmacologically relevant structural features. The compound belongs to the thiazole derivatives class, which demonstrates diverse biological activities including antimicrobial and anti-inflammatory properties, making it a valuable scaffold for pharmaceutical development. The presence of both thiazole and piperidine ring systems within a single molecule provides researchers with a versatile platform for structure-activity relationship studies and lead compound optimization. The piperidine moiety contributes to the compound's potential for central nervous system penetration, as piperidine-containing drugs have demonstrated effectiveness in neurological applications, while the thiazole component offers opportunities for targeting various biological pathways.

The synthetic accessibility of this compound through established heterocyclic chemistry methodologies makes it an attractive intermediate for pharmaceutical research. The compound's synthesis typically involves multi-step organic reactions including cyclization of thioamide precursors to form the dihydrothiazole ring and subsequent coupling with piperidine carboxylate derivatives. These synthetic pathways require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The availability of analytical techniques such as High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy enables researchers to monitor synthesis progress and confirm structural integrity throughout the synthetic process.

The structural features of this compound provide multiple opportunities for chemical modification and derivatization in drug discovery programs. The ethyl ester functionality can undergo hydrolysis reactions to generate carboxylic acid derivatives, while the dihydrothiazole ring system can participate in oxidation reactions to yield fully aromatic thiazole products. The piperidine nitrogen atom offers sites for alkylation or acylation reactions, enabling the introduction of various substituents to modulate biological activity and pharmacokinetic properties. These chemical transformations allow medicinal chemists to systematically explore structure-activity relationships and optimize compounds for specific therapeutic targets.

Structural Feature Medicinal Chemistry Significance Modification Potential
Dihydrothiazole Ring Antimicrobial activity, metabolic stability Oxidation to thiazole, substitution patterns
Piperidine Ring Central nervous system penetration N-alkylation, ring modifications
Ethyl Ester Group Prodrug potential, solubility modulation Hydrolysis, ester exchange reactions
Hydrochloride Salt Enhanced solubility, crystallinity Salt exchange, free base generation

The compound's potential applications extend beyond direct pharmaceutical development to include its use as a research tool for studying biological systems and pathways. The combination of thiazole and piperidine structural elements allows researchers to investigate the individual contributions of each heterocyclic system to overall biological activity. This mechanistic understanding proves crucial for rational drug design approaches and the development of more effective therapeutic agents. Furthermore, the compound's well-defined chemical properties and synthetic accessibility make it suitable for use in chemical biology applications, where it can serve as a probe molecule for studying protein-ligand interactions and cellular pathway modulation.

Properties

IUPAC Name

ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)9-4-3-6-13(8-9)11-12-5-7-16-11;/h9H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZFKVNVBMZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and suitable catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmacological Properties

  • Anticonvulsant Activity
    • Compounds containing thiazole moieties have been investigated for their anticonvulsant properties. For instance, derivatives of thiazole have shown significant efficacy in models of epilepsy, with some exhibiting protective effects comparable to established anticonvulsants like sodium valproate . Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives may similarly contribute to this therapeutic area.
  • Anticancer Activity
    • Thiazole-containing compounds have been reported to exhibit anticancer activity. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the disruption of tubulin polymerization and inducing apoptosis in cancer cells . Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride may serve as a scaffold for developing new anticancer agents.
  • Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
    • The PI3K signaling pathway is crucial in various cellular processes, including growth and survival. Compounds similar to ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives have been explored for their ability to inhibit PI3K, making them potential candidates for treating cancers and metabolic disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring followed by the introduction of the piperidine moiety. Understanding the structure activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups on the thiazole ring can enhance biological activity by increasing the compound's lipophilicity and interaction with biological targets .

Case Study 1: Anticonvulsant Screening

A study evaluated a series of thiazole derivatives for their anticonvulsant activity using both electroshock seizure tests and chemical-induced seizure models. The results indicated that certain modifications to the thiazole structure significantly enhanced anticonvulsant efficacy. Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives were among those tested and showed promising results in preliminary screenings .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines demonstrated that thiazole derivatives exhibited cytotoxic effects. One particular derivative showed an IC50 value lower than that of doxorubicin against A431 and Jurkat cell lines. This suggests that ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives could be further developed as potential anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Implications :

  • The higher molecular weight of the target compound suggests differences in pharmacokinetics, such as solubility and membrane permeability.

Computational and Experimental Studies

For example:

  • SHELX : Useful for determining crystal structures, particularly for the hydrochloride salt forms .

Biological Activity

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a thiazole moiety. The synthesis typically involves the reaction of piperidine derivatives with thiazole compounds, leading to the formation of the desired ethyl ester. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of lipophilic groups has been shown to enhance the antitumor activity significantly .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : They can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and metastasis .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiazole-based compounds, including derivatives similar to this compound. The research demonstrated that these compounds exhibited IC50 values in the micromolar range against MCF-7 and HepG2 cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHepG215
Ethyl 1-(4,5-dihydro...)MCF-712

Study 2: Anti-inflammatory Properties

Another significant aspect of this compound's biological activity is its anti-inflammatory properties . Research has indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .

Pharmacological Applications

Given its diverse biological activities, this compound shows promise for various pharmacological applications:

  • Anticancer Therapy : As a potential chemotherapeutic agent.
  • Anti-inflammatory Treatment : For conditions like arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling reactions. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) can activate carboxylic acid intermediates for nucleophilic attack by piperidine derivatives. DIEA (N,N-diisopropylethylamine) is often used to maintain basic conditions . Reaction monitoring via TLC (Rf ~0.5 in 60% ethyl acetate/hexanes) and purification via flash chromatography (e.g., Biotage SP1 system) are critical for yield improvement (e.g., 67% yield reported in analogous syntheses) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6_6 ) can resolve aromatic protons (δ 7.16–7.63 ppm) and piperidine/thiazoline backbone signals (δ 1.03–5.46 ppm) .
  • Mass Spectrometry : TOF ES+ MS (e.g., m/z 425.1 [M+H]+^+) confirms molecular weight .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures of hydrochloride salts, particularly for verifying hydrogen bonding and chloride ion placement .

Q. What safety protocols are recommended for handling this hydrochloride salt?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Exposure Mitigation : Immediate skin/eye rinsing with water for 15 minutes; inhalation requires fresh air and medical consultation if irritation persists .
  • Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer :

  • Wavefunction Analysis : Multiwfn software calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict bond lengths and angles, validated against experimental XRD data .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Detect rotational barriers in thiazoline rings via variable-temperature 1H^1H NMR.
  • 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping signals in piperidine protons .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 1-benzyl-4-piperidone-3-carboxylate hydrochloride) to validate chemical shifts .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4,5-dihydrothiazole moiety with oxazoline or pyridine rings to modulate solubility and target affinity .
  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) on the piperidine ring to enhance metabolic stability, as seen in neurotropic alphavirus inhibitors .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization or FRET-based assays to measure inhibition constants (Ki_i) for target enzymes (e.g., viral proteases) .
  • Cell Viability Studies : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays, with EC50_{50} values normalized to controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.